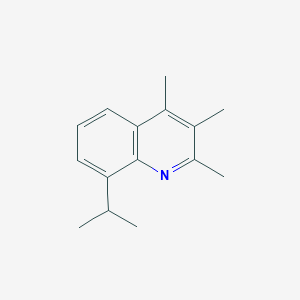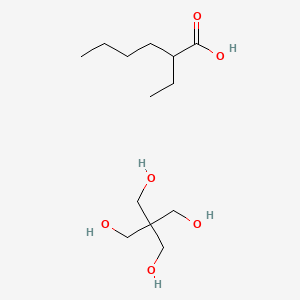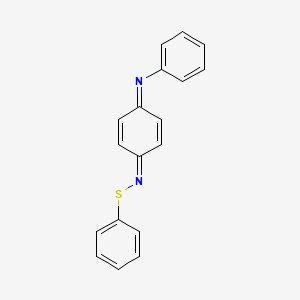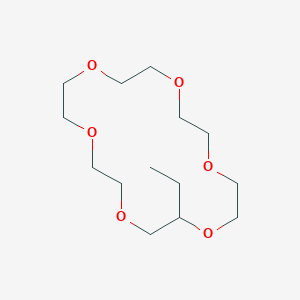
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, particularly potassium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
Reactants: (CH₂OCH₂CH₂Cl)₂ and (CH₂OCH₂CH₂OH)₂
Conditions: Presence of KOH
:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Additionally, it can be prepared by the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile.
Análisis De Reacciones Químicas
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with cations. Some key reactions include :
Complexation: Forms stable complexes with metal cations such as potassium, lithium, and sodium.
Reagents and Conditions: Often involves the use of ionic liquids or organic solvents.
Major Products: The primary products are the metal-cation complexes, which are used in various applications.
Aplicaciones Científicas De Investigación
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research :
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Facilitates the transport of ions across cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Industry: Employed in the extraction and separation of metal ions from mixtures.
Mecanismo De Acción
The mechanism by which 2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation alters the solubility and reactivity of the cation, making it useful in various chemical processes.
Comparación Con Compuestos Similares
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium ions. Similar compounds include :
Dibenzo-18-crown-6: Similar structure but with benzene rings attached.
Triglyme: A linear polyether with similar ionophoric properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms.
These compounds share the ability to form complexes with cations but differ in their structural features and specific affinities for different ions.
Propiedades
Número CAS |
83585-74-4 |
|---|---|
Fórmula molecular |
C14H28O6 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
2-ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C14H28O6/c1-2-14-13-19-10-9-17-6-5-15-3-4-16-7-8-18-11-12-20-14/h14H,2-13H2,1H3 |
Clave InChI |
CSDNXEHZXUQQRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
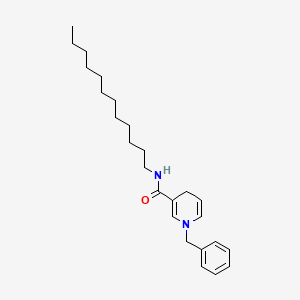
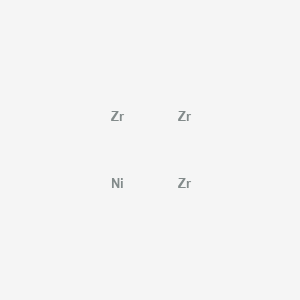
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


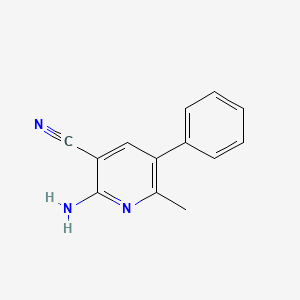
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
